4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride
Overview
Description
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C15H17ClN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a benzene ring and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)butanal, which is then subjected to further reactions to introduce the carboximidamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and carboximidamide group play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in these interactions are often studied to understand the compound’s effects at a molecular level .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Benzyloxy)methyl]benzene-1-carboximidamide
- 4-[(Benzyloxy)methyl]benzene-1-carboximidamide acetate
- 4-[(Benzyloxy)methyl]benzene-1-carboximidamide sulfate
Uniqueness
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12;/h1-9H,10-11H2,(H3,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISUDWRTMUWOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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